molecular formula C15H15ClF3N3 B3042255 6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline CAS No. 541539-68-8

6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline

Cat. No. B3042255
CAS RN: 541539-68-8
M. Wt: 329.75 g/mol
InChI Key: MVHUZKMYTQZJPU-UHFFFAOYSA-N
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Description

6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline, also known as TFDQ, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a unique structure that has attracted the attention of many researchers due to its potential therapeutic benefits.

Scientific Research Applications

Antibacterial and Antifungal Properties

6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline derivatives have been studied for their potential antibacterial and antifungal properties. Research by Kumar et al. (2003) on diazepino quinoline heterocycles demonstrates their antimicrobial and cytogenetic activities (Kumar, Suresh, & Mohan, 2003). Additionally, Nandhakumar et al. (2007) synthesized diazepino quinoline derivatives, screening them for antibacterial and antifungal activities, including cytogenetic analysis (Nandhakumar, Suresh, Jude, Rajesh Kannan, & Mohan, 2007).

Positive Inotropic Activity

Several studies have focused on the synthesis of compounds containing 1,4-diazepane moieties for their positive inotropic activity. Wu et al. (2012) found that these compounds, including 6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline, exhibited in vitro positive inotropic activity greater than the drug milrinone (Wu, Ma, Niu, Cui, & Piao, 2012). Similarly, Jiang et al. (2010) and Ye et al. (2011) synthesized and evaluated various 1,4-diazepan-1-yl derivatives for their inotropic effects (Jiang, Ye, Liu, Zhang, Cui, & Piao, 2010); (Ye, Liu, Jiang, Cui, & Piao, 2011).

Photophysical and Biomolecular Binding Properties

Research on the photophysical properties and biomolecular binding characteristics of related quinoline derivatives has been conducted. Bonacorso et al. (2018) synthesized 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and analyzed their photophysical properties, indicating their potential for diverse applications (Bonacorso, Rodrigues, Iglesias, Silveira, Feitosa, Rosa, Martins, Frizzo, & Zanatta, 2018).

Synthesis and Structural Analysis

The adaptable coordination chemistry of related quinoline compounds with various metals has been explored. Ardizzoia et al. (2010) studied the coordination of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine with zinc and mercury, highlighting its chemical versatility and diverse coordination modes (Ardizzoia, Brenna, & Therrien, 2010).

properties

IUPAC Name

6-chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHUZKMYTQZJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149481
Record name 6-Chloro-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline

CAS RN

541539-68-8
Record name 6-Chloro-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541539-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-(hexahydro-1H-1,4-diazepin-1-yl)-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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